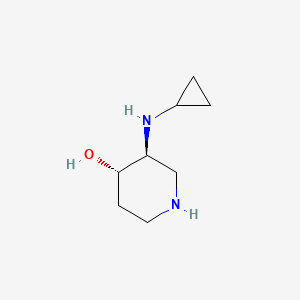
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties. The presence of the cyclopropylamino group and the hydroxyl group in the piperidine ring makes this compound an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol typically involves the following steps:
Cyclopropylamine Addition: The starting material, a piperidine derivative, undergoes nucleophilic addition with cyclopropylamine under controlled conditions.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position of the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopropylamino group to a different amine.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: N-substituted piperidines.
Applications De Recherche Scientifique
Chemistry
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on the central nervous system, cardiovascular system, or as an antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-(Cyclopropylamino)piperidin-4-ol involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s chiral nature allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. The cyclopropylamino group and the hydroxyl group play crucial roles in these interactions, influencing the compound’s potency and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-3-(Cyclopropylamino)piperidine: Lacks the hydroxyl group, leading to different chemical and biological properties.
(3S,4S)-3-(Cyclopropylamino)pyrrolidine: Contains a five-membered ring instead of a six-membered piperidine ring.
(3S,4S)-3-(Cyclopropylamino)morpholine: Contains an oxygen atom in the ring, altering its reactivity and interactions.
Uniqueness
(3S,4S)-3-(Cyclopropylamino)piperidin-4-ol is unique due to the presence of both the cyclopropylamino group and the hydroxyl group in the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
(3S,4S)-3-(cyclopropylamino)piperidin-4-ol |
InChI |
InChI=1S/C8H16N2O/c11-8-3-4-9-5-7(8)10-6-1-2-6/h6-11H,1-5H2/t7-,8-/m0/s1 |
Clé InChI |
WKNCLQLJVCTFLE-YUMQZZPRSA-N |
SMILES isomérique |
C1CNC[C@@H]([C@H]1O)NC2CC2 |
SMILES canonique |
C1CC1NC2CNCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13180305.png)
![1-[(Azetidin-2-yl)methyl]azepane](/img/structure/B13180307.png)
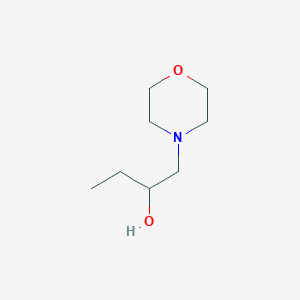
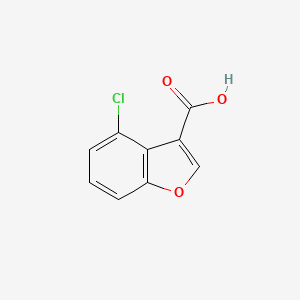
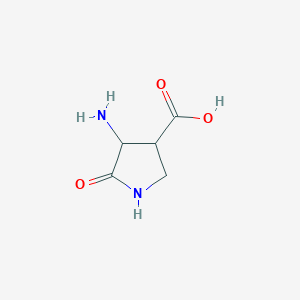
![4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13180329.png)
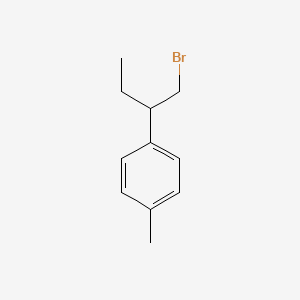
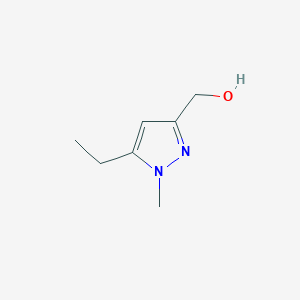
![3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13180354.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13180360.png)
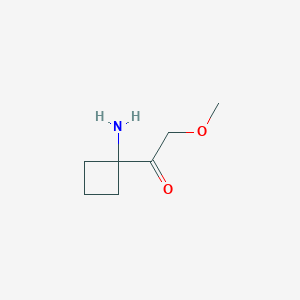
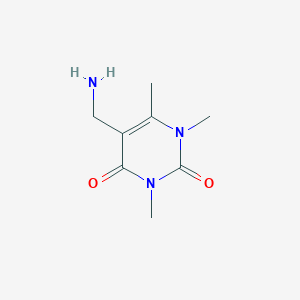
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]ethanol](/img/structure/B13180377.png)
